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Compound of Interest

Compound Name: DQP-997-74

Cat. No.: B12370085 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals using DQP-997-74
in electrophysiology experiments.

Frequently Asked Questions (FAQs)
Q1: What is DQP-997-74 and what is its primary mechanism of action?

DQP-997-74, also known as (S)-(-)-2i, is a potent and selective negative allosteric modulator

(NAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It exhibits high selectivity for

NMDARs containing the GluN2C and GluN2D subunits.[1][2] Its mechanism of action involves

binding to an allosteric site on the receptor, which reduces the channel's response to the

binding of the agonist glutamate.[2] This inhibitory action is time-dependent and enhanced in

the presence of glutamate, suggesting it may be particularly effective at attenuating

hypersynchronous neuronal activity.[2]

Q2: What are the recommended in vitro concentrations for DQP-997-74?

The effective concentration of DQP-997-74 will vary depending on the experimental system

and the specific NMDAR subunits present. Based on published data, concentrations in the

nanomolar range are effective for inhibiting GluN2C and GluN2D-containing NMDARs, while

micromolar concentrations are required to see effects on GluN2A and GluN2B-containing

receptors.[1][2] Refer to the IC50 values in the data summary table for guidance.
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Q3: Is DQP-997-74 effective in vivo?

Yes, DQP-997-74 has demonstrated efficacy in in vivo models. For instance, in a murine model

of tuberous sclerosis complex (TSC)-induced epilepsy, intraperitoneal (IP) administration of

DQP-997-74 significantly reduced the frequency and duration of seizures.[1][3] However, it is

important to note that the compound has shown low brain penetration.[1]

Q4: How should I dissolve DQP-997-74 for my experiments?

For in vivo studies, DQP-997-74 has been dissolved in a vehicle of 50:50 PEG400/H2O for

intraperitoneal (IP) injections and 5% N-methyl-2-pyrrolidine, 5% Solutol HS-15, and 90%

saline for intravenous (IV) injections.[1] For in vitro experiments, a suitable stock solution in

DMSO can be prepared and then diluted to the final concentration in the experimental buffer.

Always check the final DMSO concentration to ensure it does not affect your preparation.

Data Presentation
DQP-997-74 In Vitro Potency and Selectivity

Receptor Subunit IC50 (µM)
Selectivity vs.
GluN2C

Selectivity vs.
GluN2D

GluN2C 0.069 - ~0.5-fold

GluN2D 0.035 ~2-fold -

GluN2A 5.2 >75-fold >148-fold

GluN2B 16 >231-fold >457-fold

AMPA/Kainate No effect - -

GluN1/GluN3 No effect - -

Data compiled from published studies.[1][2]

DQP-997-74 In Vivo Antiepileptic Efficacy
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Dose (IP) Effect on Seizure Activity in Tsc1+/- Mice

14 mg/kg

Significant reduction in spontaneous

electrographic seizures. Seizures were

completely stopped in 50% of the mice tested.

[3]

28 mg/kg

Epileptic events stopped immediately with

significant declines in seizure frequency,

duration, and amplitude. Seizures were

completely stopped in 80% of the mice tested.

[3]

DQP-997-74 In Vivo Pharmacokinetics in C57Bl/6 Mice
Administration
Route

Dose Cmax in Brain Cmax in Plasma

Intraperitoneal (IP) 10 mg/kg 23 ng/g Not Reported

Intravenous (IV) 5 mg/kg 14 ng/g (at 15 min) 642 ng/mL (at 15 min)

Data from a pharmacokinetic study in mice.[1]

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recordings

Cell Preparation: Use HEK293 cells transiently transfected with the appropriate NMDAR

subunit cDNAs (e.g., GluN1/GluN2C, GluN1/GluN2D).

Recording Solution (Extracellular): A typical extracellular solution would be composed of (in

mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, with pH adjusted to 7.4 with NaOH and

osmolarity adjusted to ~320 mOsm.

Recording Solution (Intracellular): A standard intracellular solution would contain (in mM):

110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, with pH adjusted to 7.35 with
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CsOH and osmolarity at ~310 mOsm.

Recording Procedure:

Establish a whole-cell patch-clamp configuration.

Clamp the cell at a holding potential of -60 mV.

Apply agonists (e.g., glutamate and glycine) to elicit NMDAR-mediated currents.

Pre-incubate cells with DQP-997-74 before co-application with agonists to assess its

inhibitory effect on peak and steady-state currents.[1]

Compare current amplitudes before and after application of DQP-997-74 to determine the

extent of inhibition.

In Vivo Electrophysiology: Intracortical EEG Recordings
Animal Model: Utilize a relevant animal model, such as the Tsc1+/- mouse model of epilepsy.

[3]

Surgical Procedure:

Anesthetize the animal and place it in a stereotaxic frame.

Implant recording electrodes in the desired brain region (e.g., neocortical layers 2/3 and

4).[3]

Allow for a post-surgical recovery period.

Recording Procedure:

Perform baseline EEG recordings in head-restrained, awake animals to identify

spontaneous electrographic seizures.[3]

Administer DQP-997-74 via the desired route (e.g., IP injection).[1][3]

Continue EEG recordings post-administration to monitor changes in seizure frequency,

duration, and amplitude.[3]
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Experiment Start:
No/Low Inhibition by DQP-997-74

Does the experimental system
express GluN2C/D subunits?

Is DQP-997-74 concentration
appropriate for the target?

Is DQP-997-74 fully dissolved?

Yes

Adjust concentration based on
IC50 values for target subunits.

No

Yes

Verify subunit expression
(e.g., via Western blot, qPCR).

No

Is the agonist (glutamate)
concentration sufficient?

Yes

Prepare fresh stock solution.
Consider sonication.

No

Optimize agonist concentration.

No

Inhibition Observed

Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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